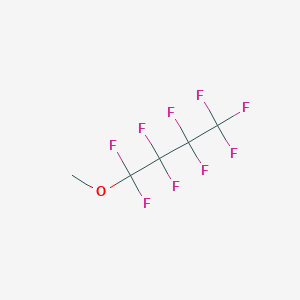
Methoxyperfluorobutane
Cat. No. B062403
Key on ui cas rn:
163702-07-6
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608019B1
Procedure details


A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser was charged with anhydrous cesium fluoride (27.4 g, 0.18 mole), anhydrous diethylene glycol dimethyl ether (258 g, hereinafter diglyme), and dimethyl sulfate (22.7 g, 0.18 mole). Perfluorocyclohexanone (50 g, 0.18 mole) was then added dropwise to the resulting stirred mixture, and stirring was continued for 18 hours after the addition. Water (approximately 200 ml) was added to the resulting mixture, and the lower fluorochemical phase of the mixture was separated from the upper phase and washed once with saturated aqueous sodium chloride solution. Since the fluorochemical phase still contained about 12% diglyme, water was added to it, and the resulting product was azeotropically distilled to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which was free of diglyme. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.






Name
Identifiers


|
REACTION_CXSMILES
|
[F-:1].[Cs+].S([O:8][CH3:9])(OC)(=O)=O.FC1(F)[C:16]([F:18])([F:17])[C:15]([F:20])([F:19])[C:14]([F:22])([F:21])[C:13]([F:24])([F:23])C1=O>COCCOCCOC.O>[C:16]([O:8][CH3:9])([C:15]([C:14]([C:13]([F:23])([F:24])[F:1])([F:21])[F:22])([F:19])[F:20])([F:17])[F:18] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
22.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
258 g
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)=O)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower fluorochemical phase of the mixture was separated from the upper phase
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with saturated aqueous sodium chloride solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Since the fluorochemical phase still contained about 12% diglyme, water was added to it
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting product was azeotropically distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
